molecular formula C25H18O4 B11017105 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one

1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one

Cat. No.: B11017105
M. Wt: 382.4 g/mol
InChI Key: UJLMZXUQXFJSLG-UHFFFAOYSA-N
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Description

1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthenes This compound is characterized by its unique structure, which includes a xanthene core substituted with a hydroxy group and a methoxy group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one typically involves multiple steps. One common method includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone.

    Substitution reactions: The hydroxy group can be introduced through a hydroxylation reaction, while the methoxy group attached to the naphthalene ring can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Coupling reactions: The final step involves coupling the naphthalene derivative with the xanthene core through an etherification reaction, typically using a strong base like sodium hydride to facilitate the formation of the ether bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one has several scientific research applications:

    Chemistry: Used as a fluorescent dye due to its unique photophysical properties.

    Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity. Its fluorescent properties allow it to be used as a probe to study cellular dynamics and interactions. Additionally, its potential therapeutic effects may involve the inhibition of key signaling pathways involved in cancer and inflammation.

Comparison with Similar Compounds

    Fluorescein: Another xanthene derivative with similar fluorescent properties.

    Rhodamine: A related compound used as a fluorescent dye.

    Eosin: A xanthene dye with applications in histology and microscopy.

Uniqueness: 1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Its combination of a hydroxy group and a methoxy-naphthalene moiety makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity.

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

1-hydroxy-3-[(2-methylnaphthalen-1-yl)methoxy]xanthen-9-one

InChI

InChI=1S/C25H18O4/c1-15-10-11-16-6-2-3-7-18(16)20(15)14-28-17-12-21(26)24-23(13-17)29-22-9-5-4-8-19(22)25(24)27/h2-13,26H,14H2,1H3

InChI Key

UJLMZXUQXFJSLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O

Origin of Product

United States

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